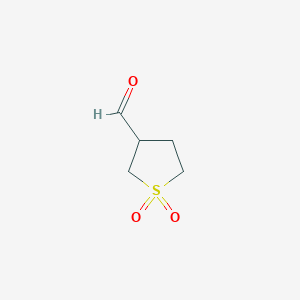

1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde

Description

Contextualization of Cyclic Sulfones in Contemporary Synthetic Methodologies

Cyclic sulfones, a class of organosulfur compounds, are recognized as highly versatile intermediates in modern organic synthesis. iomcworld.comucsb.edu Their utility stems from the unique chemical properties imparted by the sulfonyl functional group, which can act as a strong hydrogen-bond acceptor and influence the molecule's stereochemistry and reactivity. iomcworld.com

Contemporary synthetic strategies have exploited cyclic sulfones in numerous ways:

Precursors to Conjugated Dienes: Substituted 3-sulfolenes (the unsaturated analog of thiolane-1,1-dioxides) are well-established sources of conjugated dienes. Through a thermal cheletropic extrusion of sulfur dioxide (SO₂), they provide in-situ access to dienes for reactions like the Diels-Alder cycloaddition. iomcworld.comucsb.eduthieme-connect.com

Olefin Synthesis: The Ramberg-Bäcklund reaction utilizes cyclic sulfones to construct cyclic olefins, a transformation that is particularly useful for medium-sized rings. iomcworld.comucsb.edu

Biologically Active Scaffolds: The rigid and polar nature of the cyclic sulfone framework makes it an attractive scaffold for the design of biologically active molecules, including inhibitors for enzymes such as proteases and β-lactamases. iomcworld.comucsb.eduresearchgate.net

Advanced Synthetic Methods: The synthesis of cyclic sulfones has evolved to include highly efficient and elegant methodologies. These include ring-closing metathesis (RCM) of acyclic sulfones, photocatalytic cycloadditions, and metal-free radical-initiated cascade reactions, which allow for the construction of complex and functionally diverse sulfone-containing rings. mdpi.comucsb.edu

The following table summarizes key synthetic applications of cyclic sulfones.

| Synthetic Application | Description | Key Reaction Type |

| Diene Synthesis | Extrusion of SO₂ from 3-sulfolenes to generate 1,3-dienes for cycloadditions. | Cheletropic Elimination |

| Olefin Construction | Conversion of α-halosulfones into alkenes via episulfone intermediates. | Ramberg-Bäcklund Reaction |

| Medicinal Chemistry | Use as a core structure to orient functional groups for biological target interaction. | Scaffold-based Drug Design |

| Polymer Science | Ring-opening polymerization of sulfolane (B150427) derivatives to produce polysulfones. | Radical Polymerization |

Structural Significance of Thiolane-1,1-Dioxide Derivatives

The parent structure of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde is thiolane-1,1-dioxide, commonly known as sulfolane. chemicalbook.com This compound is a five-membered heterocyclic sulfone that has found widespread use as a polar aprotic solvent in the chemical industry, particularly for the extraction of aromatic hydrocarbons. chemicalbook.comchemicalbook.com

The structural and chemical properties of the thiolane-1,1-dioxide ring are significant for its role in synthesis:

High Polarity: The S,S-dioxide group, with its two polar S=O bonds, makes the ring system highly polar and water-soluble. iomcworld.comchemicalbook.com This influences the solubility and reactivity of molecules containing this moiety.

Chemical and Thermal Stability: The sulfolane ring is chemically inert and thermally stable, allowing it to be carried through various reaction conditions without degradation. pmarketresearch.com

Stereochemical Influence: The five-membered ring has a defined conformation that can be used to control the stereochemical outcome of reactions on attached substituents.

Synthetic Accessibility: The synthesis of the sulfolane core is well-established, typically involving the cycloaddition of a conjugated diene (like 1,3-butadiene) with sulfur dioxide to form sulfolene, followed by hydrogenation. chemicalbook.comgoogle.com

These characteristics make the thiolane-1,1-dioxide framework a reliable and robust structural element in the design of more complex molecules for applications ranging from medicinal chemistry to materials science. researchgate.netchemimpex.com

The table below outlines the key properties of the parent compound, Sulfolane.

| Property | Value | Reference |

| IUPAC Name | 1,1-Dioxo-1λ⁶-thiolane | chemicalbook.com |

| Common Name | Sulfolane | chemicalbook.com |

| Molecular Formula | C₄H₈O₂S | chemicalbook.com |

| Molar Mass | 120.17 g/mol | - |

| Appearance | Colorless liquid | chemicalbook.com |

| Key Feature | Polar aprotic solvent | chemicalbook.com |

Rationale for Research Focus on 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde as a Versatile Synthetic Intermediate

The research interest in 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde is founded on its identity as a bifunctional molecule, combining a stable heterocyclic core with a highly reactive functional group. The aldehyde group (-CHO) at the 3-position serves as a versatile chemical handle for a multitude of synthetic transformations, making the compound an attractive building block.

The rationale for its use as a synthetic intermediate can be broken down as follows:

Versatility of the Aldehyde Group: The formyl substituent is one of the most useful functional groups in organic synthesis. It can readily participate in a wide range of reactions, including:

Nucleophilic Additions: Reaction with Grignard reagents or organolithium compounds to form secondary alcohols.

Condensation Reactions: Aldol (B89426), Knoevenagel, and Wittig reactions to facilitate carbon-carbon bond formation and build molecular complexity. researchgate.net

Oxidation and Reduction: Easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other key functional groups.

Reductive Amination: Conversion into amines, which are crucial functional groups in pharmaceuticals.

Modulation of Properties by the Sulfone Core: The stable and polar thiolane-1,1-dioxide ring provides a robust scaffold. pmarketresearch.com Its strong electron-withdrawing nature can influence the reactivity of the aldehyde group and adjacent C-H bonds. Furthermore, incorporating this polar moiety can modulate the physicochemical properties of the final products, such as solubility and lipophilicity, which is a critical consideration in medicinal chemistry. researchgate.net

Platform for Diverse Derivatives: By leveraging the established reactivity of the aldehyde, 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde can be used to synthesize a wide library of derivatives. These derivatives would feature the sulfolane core, which is known to be a valuable motif in biologically active compounds, coupled with diverse side chains introduced via the aldehyde handle. researchgate.net

In essence, 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde represents a strategic convergence of a stable, property-modulating heterocyclic system with a synthetically reactive functional group, establishing it as a promising intermediate for the efficient construction of novel and complex chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O3S |

|---|---|

Molecular Weight |

148.18 g/mol |

IUPAC Name |

1,1-dioxothiolane-3-carbaldehyde |

InChI |

InChI=1S/C5H8O3S/c6-3-5-1-2-9(7,8)4-5/h3,5H,1-2,4H2 |

InChI Key |

KAOZCMICVTZGSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1C=O |

Origin of Product |

United States |

Nomenclature, Stereochemical Attributes, and Conformational Analysis of 1,1 Dioxo 1λ⁶ Thiolane 3 Carbaldehyde

Systemic IUPAC Nomenclature and Derivations for 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde

The systematic name for the compound, 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde, is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org The nomenclature can be broken down to understand the structure of the molecule.

The parent heterocycle is "thiolane," which indicates a five-membered saturated ring containing a sulfur atom. The numbering of the ring atoms starts from the sulfur atom as position 1. The term "1,1-Dioxo" specifies that two oxygen atoms are double-bonded to the sulfur atom at the 1-position, forming a sulfone group. wikipedia.org The "1λ⁶" notation is used to indicate that the sulfur atom is in a +6 oxidation state.

The suffix "-3-carbaldehyde" denotes the presence of an aldehyde group (-CHO) attached to the carbon atom at the 3-position of the thiolane ring. nih.gov An alternative, though less common, name is 3-formylsulfolane, where "sulfolane" is a common name for tetrahydrothiophene-1,1-dioxide. wikipedia.orgnist.gov

| Component | Description |

| Thiolane | A five-membered saturated heterocyclic ring containing one sulfur atom. |

| 1,1-Dioxo | Indicates the presence of two oxygen atoms double-bonded to the sulfur atom, forming a sulfone group. |

| 1λ⁶ | Specifies the +6 oxidation state of the sulfur atom. |

| -3-carbaldehyde | Denotes an aldehyde functional group (-CHO) substituted at the 3-position of the thiolane ring. |

Stereochemical Aspects: Chirality and Enantiomeric Forms

The presence of a substituent at the 3-position of the thiolane ring introduces a stereocenter, making 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde a chiral molecule. The carbon atom at the 3-position (C3) is bonded to four different groups: a hydrogen atom, the carbaldehyde group, and two different pathways around the ring (C2 and C4).

Due to this chirality, the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)- and (S)-1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde based on the Cahn-Ingold-Prelog priority rules. The assignment of (R) or (S) configuration depends on the spatial arrangement of the substituents around the chiral center.

The biological and chemical properties of the individual enantiomers can differ significantly. However, without specific experimental data, it is presumed that the compound is synthesized as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers would require chiral resolution techniques.

| Stereochemical Attribute | Description |

| Chirality | The molecule is chiral due to the stereocenter at the C3 position. |

| Enantiomers | Exists as a pair of non-superimposable mirror images: (R) and (S) forms. |

| Racemic Mixture | Typically synthesized as an equal mixture of both enantiomers. |

Conformational Dynamics of the Thiolane-1,1-Dioxide Ring

The five-membered thiolane-1,1-dioxide (sulfolane) ring is not planar and exhibits conformational flexibility. acs.org It typically adopts one of two main conformations: the envelope (or half-chair) and the twist conformation. acs.org In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The energy barrier between these conformations is generally low, leading to a dynamic equilibrium at room temperature. The presence of the bulky sulfone group and the carbaldehyde substituent at the 3-position influences the conformational preference of the ring. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position.

Computational studies and spectroscopic analyses of similar substituted five-membered rings suggest that the conformation that minimizes steric interactions is generally favored. For 3-substituted sulfolane (B150427) derivatives, the substituent often prefers a pseudo-equatorial orientation to reduce steric strain. mdpi.com The specific equilibrium of conformations for 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde would be influenced by the electronic and steric nature of the carbaldehyde group.

| Conformation | Description |

| Envelope (Half-Chair) | One atom of the ring is out of the plane of the other four. |

| Twist | Two adjacent atoms are displaced in opposite directions from the plane of the other three. |

| Substituent Orientation | The carbaldehyde group at the 3-position can be in a pseudo-axial or pseudo-equatorial position, with the latter generally being more stable. |

Synthetic Strategies for 1,1 Dioxo 1λ⁶ Thiolane 3 Carbaldehyde and Substituted Analogues

Divergent Approaches to Thiolane-1,1-Dioxide Ring Systems

The formation of the thiolane-1,1-dioxide, commonly known as the sulfolane (B150427) ring, is the foundational step in the synthesis of the target aldehyde. Two principal strategies have been established for the construction of this saturated sulfur heterocycle: the oxidation of a pre-formed thiolane ring and the construction of the ring through cyclization or cycloaddition reactions.

Oxidative Routes for Sulfone Elaboration

One of the most direct methods for preparing the sulfolane skeleton involves the oxidation of tetrahydrothiophene. This approach benefits from the commercial availability of the starting thiolane. The oxidation is typically performed using strong oxidizing agents, with hydrogen peroxide being a common and effective choice. google.comchemicalbook.com The reaction proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) (tetramethylene sulfoxide), which is then further oxidized to the sulfone. google.comchemicalbook.com

This two-stage oxidation process can be controlled by temperature, allowing for the isolation of the intermediate sulfoxide if desired. The initial oxidation to the sulfoxide occurs at a lower temperature, while the subsequent oxidation to the sulfone requires more elevated temperatures. google.comchemicalbook.com This control provides a degree of flexibility in the synthetic process, potentially leading to higher yields and purity of the desired sulfone. google.com Various catalytic systems, including those based on vanadium, molybdenum, and tungsten, have been developed to facilitate this oxidation under mild conditions, using hydrogen peroxide as the oxidant.

Table 1: Comparison of Oxidative Methods for Sulfolane Synthesis

| Oxidizing Agent | Catalyst | Key Features |

|---|---|---|

| Hydrogen Peroxide | None | Stepwise oxidation via sulfoxide; temperature control is crucial. google.comchemicalbook.com |

Cyclization and Cycloaddition Reactions in Thiolane Ring Construction

A cornerstone of industrial sulfolane production is a [4+1] cycloaddition reaction, specifically the cheletropic reaction between a conjugated diene, such as 1,3-butadiene (B125203), and sulfur dioxide. chemicalbook.comwikipedia.org This reaction initially forms 3-sulfolene (B121364) (2,5-dihydrothiophene-1,1-dioxide). wikipedia.orgwikipedia.org

The resulting unsaturated sulfolene is then subjected to hydrogenation to yield the saturated sulfolane ring. wikipedia.org Catalysts such as Raney nickel are traditionally used for this reduction step. chemicalbook.comwikipedia.org Process improvements have included the addition of hydrogen peroxide and pH neutralization prior to hydrogenation, which have been shown to enhance both the product yield and the longevity of the catalyst. wikipedia.org

This cycloaddition-hydrogenation sequence is highly efficient and provides a robust route to the unsubstituted thiolane-1,1-dioxide core, which can then be functionalized in subsequent steps.

Regioselective Introduction and Transformation of the Carbaldehyde Functionality

With the sulfolane ring constructed, the next critical challenge is the regioselective introduction of the carbaldehyde group at the C3 position. This can be approached through direct formylation or, more commonly, through the transformation of a pre-existing functional group at the desired position.

Direct Formylation Methodologies (e.g., Vilsmeier-Haack)

Direct formylation methods, such as the Vilsmeier-Haack reaction, are powerful tools for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic systems. The reaction involves an electrophilic substitution using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

However, the application of the Vilsmeier-Haack reaction directly to the saturated thiolane-1,1-dioxide ring is generally not feasible. The sulfolane ring lacks aromaticity and is not sufficiently electron-rich to undergo electrophilic substitution under these conditions. The strong electron-withdrawing nature of the sulfone group further deactivates the ring towards such reactions. Consequently, this method is not a viable strategy for the synthesis of 1,1-dioxo-1λ⁶-thiolane-3-carbaldehyde.

Transformation of Precursor Functional Groups to Aldehyde

A more effective and widely applicable strategy involves the synthesis of a sulfolane ring already bearing a functional group at the C3 position, which can then be converted into the desired carbaldehyde. This two-step approach allows for greater control and versatility. Common precursor functional groups include hydroxyl and carboxylic acid moieties.

From a Hydroxyl Precursor: The synthesis can commence with the preparation of 3-hydroxysulfolane (tetrahydrothiophene-3-ol 1,1-dioxide). This precursor can be synthesized through methods such as the hydration of 3-sulfolene in an aqueous alkaline solution. ontosight.ai Once obtained, the 3-hydroxysulfolane can be oxidized to the corresponding aldehyde. A variety of mild oxidizing agents are suitable for this transformation of a secondary alcohol to an aldehyde, including pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, to minimize over-oxidation to the carboxylic acid.

From a Carboxylic Acid Precursor: Alternatively, sulfolane-3-carboxylic acid can serve as the precursor. This intermediate can be prepared via the base-catalyzed reaction of 3-sulfolene with carbon dioxide. wikipedia.org The subsequent conversion of the carboxylic acid to the aldehyde requires a reduction step. This transformation can be achieved through a multi-step process, such as conversion to an acid chloride followed by Rosenmund reduction, or by direct reduction using specialized reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 2: Synthetic Routes via Precursor Transformation

| Precursor | Synthesis of Precursor | Transformation to Aldehyde | Reagents for Transformation |

|---|---|---|---|

| 3-Hydroxysulfolane | Hydration of 3-sulfolene ontosight.ai | Oxidation | PCC, Swern Oxidation, Dess-Martin periodinane |

Multicomponent Reactions (MCRs) as Efficient Synthetic Pathways to Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govdoi.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While specific MCRs for the direct synthesis of 1,1-dioxo-1λ⁶-thiolane-3-carbaldehyde are not extensively documented, one can propose plausible MCR strategies for its derivatives based on known reactivity of related compounds.

A hypothetical MCR for a substituted derivative could involve a Diels-Alder type reaction, where a diene, a dienophile, and a source of sulfur dioxide are combined. For instance, an appropriately substituted 1,3-diene could react with a dienophile containing a masked aldehyde functionality in the presence of sulfur dioxide. The initial [4+2] cycloaddition would form a substituted sulfolene ring, which could then be hydrogenated to the corresponding sulfolane.

Another potential MCR approach could be analogous to the Gewald aminothiophene synthesis. While this reaction typically yields thiophenes, a modified version using a suitable sulfur-containing starting material could potentially lead to saturated heterocyclic systems. A hypothetical reaction could involve an activated methylene (B1212753) compound, elemental sulfur, and a Michael acceptor containing a formyl group equivalent.

To illustrate a potential MCR for a complex derivative, consider the following hypothetical reaction:

| Component A | Component B | Component C | Resulting Derivative |

| Substituted 1,3-butadiene | Acrolein acetal | Sulfur dioxide | A substituted 1,1-dioxo-1λ⁶-thiolane-3-carbaldehyde derivative (after hydrogenation and deprotection) |

| Ethyl cyanoacetate | A Michael acceptor with a masked aldehyde | Elemental sulfur | A highly functionalized thiolane derivative that could be a precursor to the target compound |

These proposed MCRs, while theoretical, highlight the potential for developing efficient and convergent routes to complex derivatives of 1,1-dioxo-1λ⁶-thiolane-3-carbaldehyde.

Retrosynthetic Disconnections and Route Design for 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. wikipedia.orgias.ac.in The key disconnections for 1,1-dioxo-1λ⁶-thiolane-3-carbaldehyde are outlined below.

The primary functional group, the aldehyde, suggests a disconnection via a functional group interconversion (FGI) to a more stable precursor, such as a secondary alcohol. This leads to 3-hydroxysulfolane as a key intermediate. The forward reaction would be an oxidation of the alcohol to the aldehyde.

The sulfolane ring itself can be disconnected via a cheletropic extrusion of sulfur dioxide in the reverse direction, leading to 1,3-butadiene and sulfur dioxide. This suggests that the sulfolane ring can be constructed via a cycloaddition reaction.

A plausible retrosynthetic pathway is as follows:

Target Molecule: 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde

Disconnection 1 (FGI): The aldehyde is disconnected to a secondary alcohol, leading to the precursor 3-hydroxysulfolane . The corresponding forward reaction is an oxidation.

Disconnection 2 (C-S bonds): The sulfolane ring of 3-hydroxysulfolane is disconnected. A logical precursor is 3-sulfolene , which can be hydrated to form 3-hydroxysulfolane.

Disconnection 3 (Cheletropic Reaction): The 3-sulfolene ring is disconnected into 1,3-butadiene and sulfur dioxide . The forward reaction is a [4+1] cycloaddition.

This retrosynthetic analysis suggests a linear synthetic sequence starting from readily available materials: 1,3-butadiene and sulfur dioxide.

Multi-step Synthetic Routes for Complex Derivatives

Based on the retrosynthetic analysis, a practical multi-step synthesis for 1,1-dioxo-1λ⁶-thiolane-3-carbaldehyde can be designed. This route involves the formation of the sulfolane ring, followed by functionalization to introduce the carbaldehyde group.

Step 1: Synthesis of 3-Sulfolene

The synthesis begins with the cheletropic reaction between 1,3-butadiene and sulfur dioxide. wikipedia.org This reaction is typically carried out under pressure and yields 3-sulfolene, a stable crystalline solid.

Step 2: Synthesis of 3-Hydroxysulfolane

The next step is the hydration of 3-sulfolene to produce 3-hydroxysulfolane. This can be achieved through various methods, including acid-catalyzed hydration.

Step 3: Oxidation of 3-Hydroxysulfolane to 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde

The crucial final step is the oxidation of the secondary alcohol, 3-hydroxysulfolane, to the target aldehyde. This transformation requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Several modern oxidation methods are suitable for this purpose.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgadichemistry.com The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.comchem-station.com

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a highly selective and mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org The reaction is typically carried out at room temperature in a chlorinated solvent like dichloromethane. pitt.eduresearchgate.net

The choice of oxidizing agent would depend on the specific substrate and the desired scale of the reaction. Both the Swern and Dess-Martin oxidations are well-established and reliable methods for this type of transformation.

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | 1,3-Butadiene, Sulfur Dioxide | Autoclave, elevated temperature | 3-Sulfolene |

| 2 | 3-Sulfolene | Water, Acid catalyst | 3-Hydroxysulfolane |

| 3 | 3-Hydroxysulfolane | 1. (COCl)₂, DMSO, CH₂Cl₂ 2. Et₃N OR Dess-Martin Periodinane, CH₂Cl₂ | 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde |

This multi-step approach provides a logical and feasible pathway to the target compound from simple starting materials. The synthesis of more complex derivatives could be achieved by starting with substituted butadienes or by further functionalization of the final aldehyde.

Chemical Reactivity Profile and Reaction Mechanisms of 1,1 Dioxo 1λ⁶ Thiolane 3 Carbaldehyde

Reactivity of the Aldehyde Group in Nucleophilic and Electrophilic Transformations

The aldehyde group in 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde is activated towards nucleophilic attack due to the potent electron-withdrawing inductive effect of the adjacent sulfone group. This activation facilitates a range of addition and condensation reactions.

Carbonyl Additions (e.g., Cyanohydrin Formation, Allylation)

Cyanohydrin Formation: Aldehydes and unhindered ketones can undergo a nucleophilic addition reaction with hydrogen cyanide (HCN) to form cyanohydrins. researchgate.netresearchgate.net This reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), which acts as the nucleophile. researchgate.netresearchgate.net The reaction involves the attack of the cyanide ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. researchgate.net Given the electrophilicity of its carbonyl carbon, 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde is expected to readily undergo this transformation to yield the corresponding cyanohydrin.

Allylation: The allylation of carbonyl compounds is a valuable method for forming homoallylic alcohols. nih.gov This can be achieved using various organometallic reagents, such as allyltin, allylzinc, and allylindium compounds. nih.gov The reaction proceeds through the nucleophilic addition of the allyl group to the carbonyl carbon. The activated nature of the aldehyde in 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde suggests it would be a suitable substrate for such reactions.

| Carbonyl Addition Reaction | Reagents | Expected Product |

|---|---|---|

| Cyanohydrin Formation | HCN, base (e.g., KCN) | 2-hydroxy-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetonitrile |

| Allylation | Allyl-metal reagent (e.g., Allyl-In) | 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)but-3-en-1-ol |

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Wittig)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org The strong electron-withdrawing effect of the sulfone group in 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde makes its aldehyde group a prime candidate for Knoevenagel condensations with various active methylene compounds like malonates and cyanoacetates.

Aldol Condensation: The aldol condensation is a reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, followed by dehydration to give a conjugated enone. libretexts.org While self-condensation is possible, mixed aldol reactions are often more synthetically useful, particularly when one aldehyde partner lacks α-hydrogens. libretexts.org 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde can act as the electrophilic partner in such reactions.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.org This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with high regioselectivity. libretexts.org The aldehyde group of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde is expected to react readily with various Wittig reagents to afford the corresponding vinyl-substituted sulfolanes. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

| Condensation Reaction | Reactant | General Product Structure |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CO₂Et)₂) | (1,1-dioxo-1λ⁶-thiolan-3-yl)methylenemalonate derivative |

| Aldol Condensation | Ketone or aldehyde with α-hydrogens | β-hydroxy carbonyl adduct, readily dehydrates |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHR) | 3-(alkenyl)-1,1-dioxo-1λ⁶-thiolane |

Selective Oxidation and Reduction of the Aldehyde Moiety

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium dichromate(VI) in sulfuric acid. libretexts.org Given the stability of the sulfone group to many oxidizing conditions, the selective oxidation of the aldehyde in 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde to the corresponding carboxylic acid is expected to be a straightforward conversion.

Reduction: The selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). umn.eduorganic-chemistry.org This reagent is generally chemoselective for aldehydes and ketones and would not be expected to reduce the sulfone group under standard conditions. The reaction typically proceeds in an alcoholic solvent like methanol (B129727) or ethanol. researchgate.net

| Redox Reaction | Reagents | Expected Product |

|---|---|---|

| Oxidation | K₂Cr₂O₇, H₂SO₄ | 1,1-Dioxo-1λ⁶-thiolane-3-carboxylic acid |

| Reduction | NaBH₄, MeOH | (1,1-Dioxo-1λ⁶-thiolan-3-yl)methanol |

Transformations Involving the Sulfone Group and Thiolane Ring System

The sulfone group and the five-membered thiolane ring exhibit their own characteristic reactivity, which is influenced by electronic effects and the inherent stability of the ring system.

Electronic Effects and Ring Strain Considerations

The sulfone group is a powerful electron-withdrawing group, which it exerts through both inductive and resonance effects. This significantly lowers the electron density of the adjacent carbon atoms, making the α-protons more acidic. In the case of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde, this effect enhances the electrophilicity of the carbonyl carbon.

Ring-Opening and Rearrangement Reactions

The sulfolane (B150427) ring is generally stable and resistant to ring-opening reactions under mild conditions. Cleavage of the carbon-sulfur bonds typically requires harsh conditions or specific reagents. For instance, radical-induced ring-opening polymerization of certain sulfolane derivatives has been investigated, suggesting that under specific radical conditions, the ring can be opened. nih.gov However, under the conditions of the nucleophilic and electrophilic reactions discussed for the aldehyde group, the thiolane dioxide ring is expected to remain intact.

Rearrangement reactions of the sulfolane ring itself are not common due to its inherent stability. Transformations are more likely to occur on substituents attached to the ring, as demonstrated by the diverse reactivity of the 3-carbaldehyde group.

Radical and Organometallic Coupling Reactions

There is a notable absence of published research detailing the involvement of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde in radical and organometallic coupling reactions. While the field of radical chemistry has advanced significantly, providing methodologies for the formation of carbon-centered radicals and their subsequent coupling, specific applications to this β-formyl sulfone are not documented. Similarly, the extensive body of work on organometallic cross-coupling reactions, which are pivotal in modern synthetic chemistry, does not appear to include examples utilizing this particular aldehyde as a substrate. The unique electronic environment created by the electron-withdrawing sulfone group in proximity to the aldehyde could influence the feasibility and outcome of such reactions, but without experimental data, any discussion would be purely speculative.

Stereocontrol and Diastereoselectivity in Reactions of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde

The stereochemical control in reactions involving 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde is another area that lacks detailed investigation in the accessible scientific literature. The chiral center at the 3-position of the thiolane ring suggests that reactions at the adjacent aldehyde carbonyl group could proceed with a degree of diastereoselectivity. The sulfolane ring can adopt various conformations, and the steric and electronic influence of the sulfone group could direct the approach of incoming nucleophiles or reagents.

For instance, nucleophilic additions to the aldehyde, such as Grignard or organolithium reactions, would be expected to exhibit facial selectivity, leading to the preferential formation of one diastereomer over the other. However, specific studies quantifying this diastereoselectivity, including the diastereomeric ratios (d.r.) under various reaction conditions, have not been found. Consequently, the creation of data tables detailing these outcomes is not possible.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) data for 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, including molecular weight confirmation or fragmentation patterns, could be found for 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The vibrational spectra (IR and Raman) for 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde have not been reported in the accessible scientific literature.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

There is no available X-ray diffraction data to describe the crystal structure and solid-state conformation of 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

The purity and isomeric composition of 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde are critical parameters that define its chemical identity and reactivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the qualitative and quantitative assessment of this compound, as well as for the separation of its potential isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of moderately polar and thermally sensitive organic compounds, making it highly suitable for 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde. Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the most common mode for such analyses. wikipedia.orgphenomenex.com

The presence of the sulfone and aldehyde functional groups imparts significant polarity to the molecule. Consequently, achieving adequate retention on traditional C18 columns can be challenging, as highly polar compounds may elute too quickly with the mobile phase. fishersci.comsepscience.com Method development often focuses on enhancing retention and achieving optimal separation from impurities. This can be accomplished by using specialized columns, such as those with polar-embedded or polar-endcapped stationary phases, or by adjusting the mobile phase composition, for instance, by using highly aqueous mobile phases or specific buffer systems. fishersci.comsielc.com

For detection, the aldehyde functional group contains a chromophore that allows for ultraviolet-visible (UV-Vis) detection. To enhance sensitivity and selectivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. This reaction forms a stable hydrazone derivative with strong UV absorbance at a higher wavelength (around 360 nm), moving the detection away from potential interferences. auroraprosci.comnih.govresearchgate.net

Illustrative HPLC Method for Purity Analysis:

| Parameter | Condition |

| Column | Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Detector | UV-Vis at 210 nm (direct) or 360 nm (after DNPH derivatization) |

| Injection Vol. | 5 µL |

Isomer Separation by HPLC

The carbon atom at the 3-position of the thiolane ring, to which the aldehyde group is attached, is a stereocenter. Therefore, 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde can exist as a pair of enantiomers (R and S isomers). The separation of these enantiomers is crucial in fields where stereochemistry influences biological activity or material properties.

Chiral HPLC is the predominant method for enantiomeric separation. nih.gov This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for their broad applicability.

Conceptual Data for Chiral HPLC Separation:

| Isomer | Retention Time (min) |

| (R)-1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde | 12.5 |

| (S)-1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde | 14.8 |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov The applicability of GC to 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde depends on its volatility and thermal stability. While the sulfone group can increase the boiling point, the compound is likely sufficiently volatile for GC analysis, possibly with an elevated inlet and oven temperature program.

GC coupled with a Flame Ionization Detector (FID) can be used for purity assessment, while coupling to a Mass Spectrometer (GC-MS) provides definitive identification of the main component and any impurities through their mass spectra and fragmentation patterns. nih.govresearchgate.net The high separation efficiency of capillary GC columns is particularly advantageous for resolving complex mixtures. acs.org For polar analytes like this, a mid-to-high polarity column (e.g., with a polyethylene (B3416737) glycol or modified polysiloxane stationary phase) is often preferred to achieve good peak shape and resolution.

Illustrative GC-MS Method for Purity and Impurity Identification:

| Parameter | Condition |

| Column | DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temp. | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Electron Ionization (EI) at 70 eV, scanning m/z 40-400 |

Isomer Separation by GC

Similar to HPLC, GC can be used for the separation of isomers. Chiral capillary columns with stationary phases based on cyclodextrin (B1172386) derivatives are commonly used to resolve enantiomers of volatile compounds. The differential interaction between the enantiomers and the chiral stationary phase leads to their separation, allowing for the determination of enantiomeric purity. rsc.org

Computational Chemistry and Theoretical Modeling of 1,1 Dioxo 1λ⁶ Thiolane 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde, these calculations can provide a detailed picture of its electronic landscape.

The electronic structure of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde is characterized by the presence of a highly polar sulfone group and a reactive carbaldehyde moiety. The sulfone group, with its sulfur atom in a high oxidation state, significantly influences the electron distribution within the five-membered thiolane ring. This leads to a notable polarization of the C-S and S-O bonds.

Computational methods can quantify the partial atomic charges, bond orders, and electron density distribution. For instance, in the parent sulfolane (B150427) molecule, the dipole moment is significantly high, a characteristic that is expected to be preserved in its derivatives. nih.gov The introduction of an electron-withdrawing carbaldehyde group at the 3-position is anticipated to further modulate the electronic properties of the ring.

A natural bond orbital (NBO) analysis would likely reveal strong negative charges on the oxygen atoms of the sulfone and carbaldehyde groups, while the sulfur and carbonyl carbon atoms would exhibit positive charges. This charge distribution is crucial in determining the molecule's intermolecular interactions and reactivity.

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde, the HOMO is likely to be localized on the lone pairs of the oxygen atoms, while the LUMO is expected to be centered on the π* orbital of the carbonyl group.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. Computational studies on similar thiophene (B33073) derivatives have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents. mdpi.com

The molecular electrostatic potential (MEP) map would visually represent the electron density distribution. For this molecule, regions of negative potential (red) would be expected around the oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms and the sulfur atom, highlighting potential sites for nucleophilic attack.

Conformational Landscapes and Energy Minimization

The five-membered thiolane ring in 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde is not planar and can adopt several conformations. The most common conformations for such rings are the envelope and twist (or half-chair) forms. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.

For the parent sulfolane, the five-membered ring is known to prefer a half-chair conformation. researchgate.net The introduction of a carbaldehyde group at the 3-position will influence the conformational preference. Energy minimization calculations, often performed using DFT methods, can determine the relative energies of different conformers. These calculations would likely show that the conformer with the bulky carbaldehyde group in a pseudo-equatorial position is energetically favored to minimize steric hindrance.

The following table illustrates a hypothetical relative energy profile for different conformers of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde, which would be obtained through computational energy minimization.

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| Twist-Chair | Equatorial | 0.00 |

| Twist-Chair | Axial | 2.50 |

| Envelope | Equatorial | 1.20 |

| Envelope | Axial | 3.80 |

This is an interactive data table. The values are representative and based on general principles of conformational analysis.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling chemical reactions, allowing for the exploration of reaction mechanisms, determination of activation energies, and identification of transition states. For 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde, a key reaction would be the nucleophilic addition to the carbonyl group of the carbaldehyde.

By modeling the reaction pathway, researchers can visualize the geometric changes that occur as the nucleophile approaches the carbonyl carbon. The transition state, which is the highest energy point along the reaction coordinate, can be located and characterized. The energy of the transition state relative to the reactants provides the activation energy, a critical parameter for understanding the reaction kinetics.

For example, modeling the reduction of the carbaldehyde group with a hydride source would involve calculating the energies of the reactants, the transition state, and the product alcohol. Such calculations have been successfully applied to understand the mechanisms of reactions involving sulfolane derivatives. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde, the chemical shifts can be predicted. These theoretical values can then be compared with experimental data to confirm the structure. The accuracy of these predictions can be quite high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C. nih.gov

IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) spectrum. These frequencies can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. For 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfone group, the C=O stretch of the carbaldehyde, and various C-H stretching and bending modes. Comparing the calculated and experimental IR spectra can provide strong evidence for the proposed structure. Theoretical studies have been used to interpret the IR spectra of similar sulfa drugs. researchgate.net

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde.

| Spectroscopic Parameter | Predicted Value | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) - CHO | 9.8 | 9.75 |

| ¹³C NMR (δ, ppm) - C=O | 201.5 | 202.1 |

| IR Frequency (cm⁻¹) - C=O | 1725 | 1730 |

| IR Frequency (cm⁻¹) - SO₂ asymm. | 1310 | 1315 |

| IR Frequency (cm⁻¹) - SO₂ symm. | 1145 | 1150 |

This is an interactive data table. The predicted values are based on typical ranges for these functional groups and the expected accuracy of computational methods.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on derivatives of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde are available, the principles can be applied to this class of compounds.

By synthesizing a library of derivatives with varying substituents on the thiolane ring or modifications to the carbaldehyde group, and then measuring their biological activity, a QSAR model can be developed. Computational chemistry plays a vital role in calculating the molecular descriptors used in these models. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

QSAR studies on other sulfur-containing heterocyclic compounds have successfully identified key structural features responsible for their biological activity. nih.gov A similar approach for derivatives of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde could guide the design of new molecules with enhanced therapeutic or other useful properties.

Applications of 1,1 Dioxo 1λ⁶ Thiolane 3 Carbaldehyde As a Key Synthetic Scaffold

Precursor in the Synthesis of Complex Heterocyclic Compounds

The aldehyde functionality and the cyclic sulfone moiety of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde make it an excellent precursor for the synthesis of a wide variety of complex heterocyclic compounds. researchgate.net Its utility in constructing intricate molecular architectures is a cornerstone of its application in synthetic chemistry.

The inherent ring structure of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde provides a foundational framework for the synthesis of spirocyclic and fused-ring systems. These molecular topologies are of significant interest in drug discovery due to their conformational rigidity and three-dimensional complexity. rsc.org Synthetic strategies often involve leveraging the aldehyde group for initial bond formation, followed by cyclization reactions that incorporate the sulfolane (B150427) ring into the final polycyclic structure.

Methodologies such as intramolecular cyclizations and multi-component reactions utilizing this scaffold have been explored to generate novel spiro and fused heterocyclic frameworks. For instance, the reaction of the aldehyde with bifunctional reagents can initiate a cascade of reactions leading to the formation of complex bicyclic or tricyclic systems. researchgate.netnih.gov

The presence of both a reactive aldehyde and a sulfur-containing ring makes 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde a particularly useful building block for the synthesis of heterocycles containing nitrogen and sulfur. openmedicinalchemistryjournal.comresearchgate.net These classes of compounds are prevalent in pharmaceuticals and agrochemicals due to their diverse biological activities. nih.gov

The aldehyde group can readily participate in condensation reactions with amines, hydrazines, and other nitrogen nucleophiles to form imines, hydrazones, and enamines, which are key intermediates in the synthesis of nitrogen-containing heterocycles. mdpi.com Subsequent cyclization reactions, often involving the sulfolane ring or its derivatives, can lead to the formation of novel thiazoles, thiadiazoles, and other related ring systems. The sulfone group itself can influence the reactivity of adjacent positions, enabling further functionalization and ring-closure pathways.

Intermediate in Total Synthesis of Target Molecules

In the realm of total synthesis, where the goal is the complete chemical synthesis of a complex natural product or target molecule from simple, commercially available starting materials, 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde can serve as a crucial intermediate. pitt.edu Its bifunctional nature allows for the introduction of specific structural motifs and functionalities that are essential for the construction of the target's molecular architecture.

Role in the Design and Synthesis of Advanced Materials

The unique electronic and structural properties of the sulfolane ring system suggest a potential role for 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde in the design and synthesis of advanced materials. mdpi.com The high polarity and thermal stability of the sulfone group are desirable characteristics for various applications.

By incorporating this scaffold into polymeric structures or organic electronic materials, it is possible to modulate properties such as conductivity, thermal stability, and solubility. The aldehyde group provides a convenient handle for polymerization or for grafting the molecule onto surfaces and other materials. Research in this area explores the synthesis of novel polymers and functional materials where the sulfolane-containing unit is a key component of the material's architecture and performance.

Contribution to Probe Molecule Synthesis for Chemical Biology Research

In chemical biology, small molecules are designed and synthesized to probe and understand complex biological processes. The structural features of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde make it an attractive scaffold for the development of such molecular probes.

The aldehyde functionality can be used to attach fluorescent dyes, affinity tags, or reactive groups for covalent labeling of biomolecules. The sulfolane ring can influence the molecule's solubility, cell permeability, and metabolic stability, which are critical parameters for effective chemical probes. By systematically modifying the structure of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde and incorporating it into larger molecular designs, researchers can create tailored probes to investigate specific biological questions.

Conclusion and Future Research Trajectories in 1,1 Dioxo 1λ⁶ Thiolane 3 Carbaldehyde Chemistry

Summary of Current Knowledge and Unmet Challenges

1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde is a derivative of sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide), a well-established industrial solvent known for its high polarity, thermal stability, and resistance to acids and bases. acs.orgmdpi.com These inherent properties of the sulfolane ring are expected to be conferred upon its derivatives, making them attractive scaffolds for applications in materials science and medicinal chemistry. The aldehyde group at the 3-position provides a reactive handle for a vast array of chemical transformations, positioning the molecule as a versatile intermediate for the synthesis of more complex structures.

Despite this potential, the dedicated study of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde remains limited. The primary unmet challenges include:

Lack of Optimized Synthesis: While general methods for the synthesis of the parent sulfolane ring are well-documented, often involving the reaction of butadiene with sulfur dioxide followed by hydrogenation, specific and high-yielding synthetic routes to the 3-carbaldehyde derivative are not prevalent in the scientific literature. google.comwikipedia.org The development of efficient and scalable syntheses is a critical first step.

Unexplored Reactivity: The electronic interplay between the strongly electron-withdrawing sulfone group and the electrophilic aldehyde carbonyl carbon has not been systematically investigated. Understanding how this interaction modulates the reactivity of the aldehyde is crucial for its effective utilization in synthesis.

Limited Application Data: There is a scarcity of research exploring the applications of this compound and its derivatives, representing a significant knowledge gap.

Development of Novel and Sustainable Synthetic Routes

A key objective for future research is the development of efficient and environmentally benign synthetic pathways to 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde. Modern synthetic chemistry emphasizes principles of green and sustainable chemistry, which should be central to these efforts. numberanalytics.comrasayanjournal.co.inresearchgate.netrsc.org

Future work should focus on:

Catalytic Oxidation: Moving beyond stoichiometric oxidants, the development of catalytic oxidation methods for the corresponding alcohol, (1,1-dioxo-1λ⁶-thiolan-3-yl)methanol, would represent a significant advance.

Biocatalysis: The use of enzymes for key synthetic steps could offer high selectivity under mild conditions, reducing waste and energy consumption. researchgate.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, aligning with the goals of process intensification. chemijournal.com

Exploration of Underutilized Reactivity Modes and Transformations

The aldehyde functionality is a cornerstone of organic synthesis. Future research should systematically explore its reactivity in the context of the sulfolane scaffold. The electron-withdrawing nature of the adjacent sulfone group is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating reactions such as:

Carbon-Carbon Bond Formations: Classic reactions like aldol (B89426), Wittig, and Grignard reactions could be used to elaborate the carbon skeleton. libretexts.org

Reductive Amination: A powerful tool for the synthesis of novel amine derivatives for pharmaceutical and agrochemical research. libretexts.org

Desulfonylative Reactions: The sulfone group itself can act as a leaving group under certain conditions, enabling novel desulfonylative cross-coupling reactions that could forge new bonds at the 3-position of the ring. researchgate.netacs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, reproducibility, and scalability. nih.govspringerprofessional.de The synthesis and subsequent derivatization of 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde are well-suited for this technology. A hypothetical flow setup could involve pumping a solution of the starting alcohol through a packed-bed reactor containing an immobilized oxidant to continuously generate the aldehyde product.

Furthermore, the aldehyde's versatility makes it an ideal candidate for integration into automated synthesis platforms. researchgate.netnih.gov Such platforms can rapidly generate libraries of derivatives by reacting the aldehyde with a diverse set of building blocks in a programmable manner. youtube.com This high-throughput approach is invaluable for accelerating the discovery of new molecules with desired properties, particularly in the context of drug discovery.

Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity Profiles

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be employed to:

Analyze Electronic Structure: To quantify the electronic effect of the sulfone group on the aldehyde's reactivity.

Predict Reaction Pathways: To model transition states and predict the feasibility of novel transformations.

Design Novel Derivatives: To computationally screen virtual libraries of substituted 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde derivatives to identify candidates with tailored electronic properties or enhanced reactivity. nih.gov

Synergistic Research at the Interface of Organic Synthesis and Materials Science

The unique combination of a highly polar, thermally stable sulfone core and a reactive aldehyde handle makes 1,1-Dioxo-1λ⁶-thiolane-3-carbaldehyde a compelling building block for materials science. numberanalytics.comresearchgate.net Future interdisciplinary research should explore its potential in:

Polymer Synthesis: The aldehyde can be used in polymerization reactions (e.g., polycondensation) to incorporate the sulfolane moiety into polymer backbones. The resulting polysulfones could exhibit high thermal stability and unique solubility profiles, making them suitable for high-performance membranes or specialty plastics. mdpi.comroutledge.com

Surface Modification: The compound can be grafted onto the surfaces of materials like silica, cellulose, or nanoparticles via its aldehyde group. researchgate.netmdpi.com This could be used to tune surface properties such as hydrophilicity, polarity, and chemical resistance.

Development of Functional Materials: The sulfolane unit is known for its ability to dissolve a wide range of compounds, a property that could be exploited in the design of novel composites, gels, or electrolyte materials.

Q & A

Basic Research Questions

Q. What are the reliable synthetic protocols for 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde, and how can intermediates be characterized?

- Methodology : Multi-step synthesis typically involves constructing the thiolane ring via cyclization of thiol-containing precursors under controlled conditions (e.g., reflux with acetic anhydride). Key intermediates, such as 3-substituted thiolane derivatives, should be characterized using -/-NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For example, analogs like 3-(aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride were validated via spectroscopic methods .

- Critical Step : Purification via column chromatography or recrystallization is essential to isolate reactive aldehyde groups from byproducts.

Q. How can the electronic and steric effects of the sulfone group influence reactivity in nucleophilic additions?

- Methodology : Computational modeling (DFT) paired with experimental kinetic studies can quantify the sulfone group’s electron-withdrawing effects. For instance, compare reaction rates of 1,1-dioxo-thiolane derivatives with non-sulfonated analogs in nucleophilic aldehyde reactions (e.g., condensation with amines). Studies on similar compounds, such as 2-ethyl-1,3-dithiolane-2-carbaldehyde, revealed steric hindrance impacts regioselectivity .

Q. What spectroscopic techniques are most effective for confirming the aldehyde functionality in this compound?

- Methodology : IR spectroscopy (C=O stretch ~1700 cm) and -NMR (aldehyde proton ~9-10 ppm) are primary tools. For ambiguous cases, derivatization (e.g., formation of hydrazones) followed by -NMR or X-ray crystallography resolves structural uncertainty. Crystallographic refinement using SHELXL is recommended for unambiguous confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

- Methodology :

- Triangulation : Validate results using orthogonal assays (e.g., fluorescence quenching, ITC for binding affinity, and enzymatic turnover rates).

- Data Normalization : Control for batch-to-batch compound purity variations via HPLC and adjust for solvent effects (e.g., DMSO interference).

- Example : A study on 3-(methylamino)-1,1-dioxo-thietane derivatives highlighted discrepancies between in vitro and cell-based assays due to membrane permeability differences .

Q. What strategies optimize crystallographic refinement for 1,1-dioxo-thiolane derivatives with disordered sulfone groups?

- Methodology :

- SHELX Suite : Use SHELXD for initial phase solution and SHELXL for refinement, applying restraints for sulfone group geometry (S=O bond lengths ~1.43 Å).

- Disorder Handling : Split models for disordered regions and refine occupancy factors. High-resolution data (<1.0 Å) is critical, as seen in studies on analogous thietane-dione structures .

Q. How do structural modifications (e.g., methyl vs. ethyl substituents) impact the compound’s pharmacokinetic properties?

- Methodology :

- In Silico Prediction : Use tools like SwissADME to estimate logP, solubility, and metabolic stability.

- In Vivo Correlation : Compare analogs such as 3-(aminomethyl)-1lambda6-thietane-1,1-dione (logP ~0.5) with methyl-substituted derivatives (logP ~1.2) to assess lipophilicity effects on bioavailability .

Q. What synthetic routes minimize racemization in chiral derivatives of this compound?

- Methodology :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during key steps like aldehyde alkylation.

- Low-Temperature Conditions : Conduct reactions at −78°C to suppress epimerization, as demonstrated in the synthesis of tert-butyl N-[(1,1-dioxo-thian-2-yl)methyl]carbamate .

Methodological Considerations Table

Data Contradiction Analysis

- Example : Conflicting reports on the antimicrobial activity of 1,1-dioxo-thiolane derivatives may stem from assay conditions (e.g., pH-dependent solubility). Validate via:

- pH Profiling : Test activity across physiological pH ranges.

- Metabolic Stability Studies : Use liver microsomes to identify degradation products that may interfere with assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.